molecular formula C6H10ClF2NO2 B14041783 4-Amino-3,3-difluorocyclopentanecarboxylic acid hcl

4-Amino-3,3-difluorocyclopentanecarboxylic acid hcl

Cat. No.: B14041783
M. Wt: 201.60 g/mol
InChI Key: SLGSENLIEXBRDE-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, two fluorine atoms, and a cyclopentane ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cyclopentanecarboxylic acid derivatives, followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-fluorocyclopentanecarboxylic acid hydrochloride
  • 3,3-Difluorocyclopentanecarboxylic acid
  • 4-Amino-3,3-difluorocyclohexanecarboxylic acid hydrochloride

Uniqueness

4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride stands out due to the presence of both an amino group and two fluorine atoms on a cyclopentane ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

4-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(5(10)11)1-4(6)9;/h3-4H,1-2,9H2,(H,10,11);1H

InChI Key

SLGSENLIEXBRDE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1N)(F)F)C(=O)O.Cl

Origin of Product

United States

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